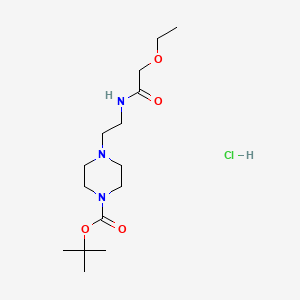

![molecular formula C20H20N2O4S B2960681 N1-(2-(苯并[b]噻吩-3-基)-2-羟乙基)-N2-(2-甲氧基-5-甲苯基)草酰胺 CAS No. 2034571-17-8](/img/structure/B2960681.png)

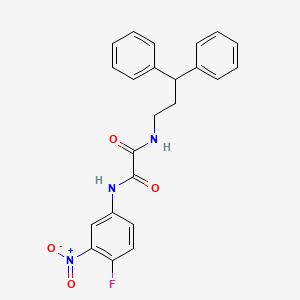

N1-(2-(苯并[b]噻吩-3-基)-2-羟乙基)-N2-(2-甲氧基-5-甲苯基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

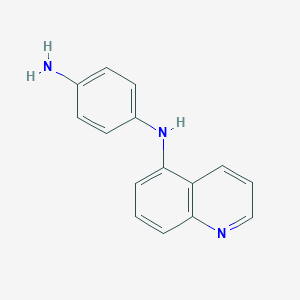

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

Benzothiophene derivatives were synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . The influence of arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity was studied .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis

Benzothiophene derivatives were synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . Antimicrobial properties of isolated compounds were tested against indicator microorganisms .Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学研究应用

抗癌活性

含羟基的苯并[b]噻吩类似物,如 1-(3-羟基苯并[b]噻吩-2-基)乙酮 (BP) 和 1-(3-羟基苯并[b]噻吩-2-基)丙-1-酮水合物 (EP),已显示出对喉癌细胞的选择性。这些化合物增强抗氧化酶活性,减少 ROS 产生,增加 BAX/BCL-2 比率,激活 caspase 级联反应,并诱导 HEp-2 细胞凋亡。分子对接研究预测与 CYP1A2 蛋白有很强的相互作用,表明联合治疗以增强药物生物利用度的潜力 (Haridevamuthu 等,2023)。

癌症光动力疗法

已经开发出一种新的锌酞菁衍生物,具有高单线态氧量子产率,并取代了含有席夫碱的新苯磺酰胺衍生物基团。该化合物表现出良好的荧光性质和高单线态氧量子产率,使其成为光动力疗法中癌症治疗的有希望的 II 型光敏剂 (Pişkin 等,2020)。

硒代维生素 E 类似物的合成

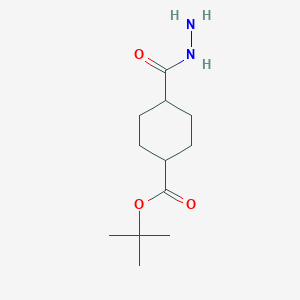

硒的分子内均裂取代已被用于合成新型含硒维生素 E 类似物。该方法涉及用草酰氯处理,然后加热以生成具有潜在抗氧化特性的化合物 (Al-Maharik 等,2001)。

铜催化的偶联反应

Cu2O/N,N'-双(噻吩-2-基甲基)草酰胺已被确认为 Goldberg 酰胺化的有效催化剂体系,特别是对于反应性较低的(杂)芳基氯化物。该催化体系允许使用广泛的官能化(杂)芳基氯化物和各种芳香族和脂肪族伯酰胺,从而能够合成具有潜在药用价值的复杂分子 (De 等,2017)。

作用机制

Target of Action

The compound contains a benzothiophene moiety, which is found in several pharmaceuticals and is known to interact with various biological targets. For example, raloxifene, a drug containing a benzothiophene nucleus, is used for the treatment of breast cancer and acts as a selective estrogen receptor modulator .

Biochemical Pathways

Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Benzothiophene derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Result of Action

The specific molecular and cellular effects of this compound would depend on its mode of action and the biochemical pathways it affects. Given the diverse activities associated with benzothiophene derivatives, the effects could range from modulation of receptor activity to inhibition of key enzymes .

未来方向

Thiophene and its derivatives have been proven to be effectual drugs in the present respective disease scenario. They are remarkably effective compounds both with respect to their biological and physiological functions . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

属性

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(2-methoxy-5-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S/c1-12-7-8-17(26-2)15(9-12)22-20(25)19(24)21-10-16(23)14-11-27-18-6-4-3-5-13(14)18/h3-9,11,16,23H,10H2,1-2H3,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXYRMGRXLKJVPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CSC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

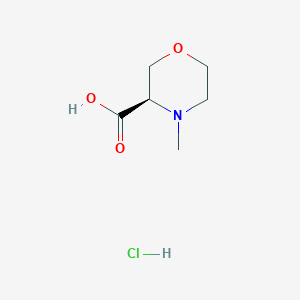

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2960609.png)

![1'-[(2,5-Difluorophenyl)methanesulfonyl]-4-methoxy-1,4'-bipiperidine](/img/structure/B2960611.png)

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2960621.png)